Pentafluoroethyl pentafluoropropanoate

Description

Conceptual Framework of Perfluorinated Organic Compounds in Contemporary Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine (C-F) bonds. nih.gov The C-F bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and chemical stability to these compounds. chromatographyonline.com This stability is a defining feature of PFAS and is responsible for their persistence in the environment. chromatographyonline.com

The replacement of hydrogen atoms with fluorine atoms in an organic molecule leads to several key changes in its properties:

Low Polarizability: The fluorine atom has low polarizability, which results in weak van der Waals forces between perfluorinated molecules. This contributes to their characteristic properties of being both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Increased Oxidative and Thermal Stability: The strength of the C-F bond makes perfluorinated compounds highly resistant to chemical attack and thermal degradation. nih.gov

These properties have led to the widespread use of PFAS in a vast number of industrial and consumer applications, including non-stick coatings, stain-resistant fabrics, and fire-fighting foams. nih.gov

Significance of Ester Linkages within Fluorocarbon Structures

The ester functional group (-COO-) is a cornerstone of organic chemistry, and its presence within a fluorocarbon structure introduces a site of potential reactivity in an otherwise highly inert molecule. While the perfluoroalkyl chains of a perfluorinated ester are highly stable, the ester linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield a perfluorinated carboxylic acid and a fluoroalcohol. mdpi.com The rate of this hydrolysis can be influenced by the electronic effects of the attached perfluoroalkyl groups. mdpi.com

The incorporation of ester linkages into fluorinated polymers is a key strategy for creating materials with tailored properties. For instance, fluorinated esters can be used as monomers in polymerization reactions to produce fluorinated polyesters. These polymers can combine the desirable properties of fluorocarbons, such as low surface energy and chemical resistance, with the mechanical and thermal properties characteristic of polyesters.

Overview of the Pentafluoroethyl Group: A Key Fluoroalkyl Building Block

The pentafluoroethyl group (C2F5-) is a fundamental building block in the synthesis of a variety of fluorinated compounds. Its presence in a molecule significantly influences the compound's physical and chemical properties. The C2F5- group is a strong electron-withdrawing group, which can affect the reactivity of adjacent functional groups.

The thermal decomposition of compounds containing the pentafluoroethyl group, such as pentafluoroethane (B1204445) (C2F5H), has been studied extensively. Research has shown that at high temperatures, the primary decomposition pathway is the cleavage of the carbon-carbon bond, rather than the elimination of hydrogen fluoride (B91410) (HF). rsc.orgresearchgate.net This highlights the inherent stability of the C-F bonds within the pentafluoroethyl moiety.

Table 1: Properties of the Pentafluoroethyl Group

| Property | Value |

|---|---|

| Molecular Formula | C2F5 |

| Molar Mass | 119.02 g/mol |

| Key Feature | Strong electron-withdrawing nature |

| Thermal Decomposition | Primarily via C-C bond cleavage at high temperatures rsc.orgresearchgate.net |

Contextualizing Pentafluoroethyl Pentafluoropropanoate within Advanced Fluorine Chemistry

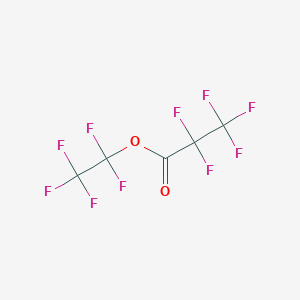

This compound (C2F5COOC2F5) is a perfluorinated ester that embodies the principles outlined above. It is composed of a pentafluoropropionyl group (C2F5CO-) and a pentafluoroethyl group (-OC2F5) linked by an ester bond. The high degree of fluorination in this molecule is expected to result in properties characteristic of perfluorinated compounds, such as high thermal stability and low surface energy.

Due to a scarcity of specific research on this compound, its properties and reactivity are largely inferred from the behavior of analogous perfluorinated esters. The synthesis of such esters can often be achieved through the esterification of a perfluoroacyl fluoride (in this case, perfluoropropionyl fluoride) with a fluoroalcohol (pentafluoroethanol).

The study of molecules like this compound is crucial for advancing our understanding of structure-property relationships in organofluorine chemistry. While its specific applications are not well-documented in publicly available literature, compounds of this type can have potential uses as specialized solvents, lubricants, or intermediates in the synthesis of other fluorinated materials. The reactivity of the ester linkage, influenced by the strongly electron-withdrawing pentafluoroethyl and pentafluoropropionyl groups, makes it a subject of interest for further investigation in the field of advanced fluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentafluoroethyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O2/c6-2(7,3(8,9)10)1(16)17-5(14,15)4(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRMJRUIINFCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20782452 | |

| Record name | Pentafluoroethyl pentafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206436-41-1 | |

| Record name | Pentafluoroethyl pentafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20782452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Pentafluoroethyl Containing Compounds

Transition-Metal-Mediated Pentafluoroethylation Reactions

Transition-metal catalysis provides a powerful platform for the formation of carbon-pentafluoroethyl bonds. Among these methods, copper-mediated reactions have been extensively developed, leveraging precursors like pentafluoroethyl pentafluoropropanoate to generate the key pentafluoroethyl copper (CuC₂F₅) intermediate. This reagent is instrumental in a variety of coupling reactions.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed pentafluoroethylation has become a cornerstone for introducing the C₂F₅ moiety onto aromatic and unsaturated systems. The in-situ generation of CuC₂F₅ from economical and manageable sources such as ethyl pentafluoropropionate is a key advantage, allowing for efficient and operationally simple protocols. nih.gov

Copper-mediated coupling of arylboronic acids with a pentafluoroethyl source represents a direct method for synthesizing pentafluoroethylated arenes. Research has demonstrated that pentafluoroethyl copper (CuC₂F₅), synthesized directly from ethyl pentafluoropropionate and a cuprate (B13416276) reagent, effectively couples with various arylboronic acids. nih.gov This transformation is notable for its use of low-cost reagents and the nearly quantitative formation of the active CuC₂F₅ reagent. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing access to a wide array of pentafluoroethylated aromatic compounds in high yields. nih.gov

The reaction accommodates both electron-rich and electron-deficient arylboronic acids. The scope of this methodology has been demonstrated across a range of substrates, highlighting its utility in synthetic chemistry.

Table 1: Copper-Catalyzed Pentafluoroethylation of Arylboronic Acids Data synthesized from research findings. nih.gov

| Arylboronic Acid Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(pentafluoroethyl)benzene | 85 |

| Phenylboronic acid | (Pentafluoroethyl)benzene | 81 |

| 4-(Trifluoromethyl)phenylboronic acid | 1-(Pentafluoroethyl)-4-(trifluoromethyl)benzene | 94 |

| 4-Chlorophenylboronic acid | 1-Chloro-4-(pentafluoroethyl)benzene | 78 |

| Naphthalen-2-ylboronic acid | 2-(Pentafluoroethyl)naphthalene | 75 |

The coupling of aryl halides, particularly iodides and bromides, with a C₂F₅ source is another fundamental copper-catalyzed transformation. The CuC₂F₅ reagent, prepared from ethyl pentafluoropropionate, has proven highly effective for the pentafluoroethylation of aryl bromides. nih.gov This method provides a reliable route to pentafluoroethylarenes, including on a larger scale, with good to excellent yields. nih.gov The reactivity of these copper reagents can be influenced by ancillary ligands, which can affect the speciation between neutral and ionic copper complexes and, consequently, the rate of reaction. nih.govnih.gov Studies have shown that less electron-donating bipyridine ligands can lead to faster rates of oxidative addition of aryl halides to the copper center. nih.gov

Table 2: Copper-Catalyzed Pentafluoroethylation of Aryl Halides Data synthesized from research findings. nih.gov

| Aryl Halide Substrate | Product | Yield (%) |

|---|---|---|

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(pentafluoroethyl)benzene | 91 |

| 1-Bromo-4-cyanobenzene | 4-(Pentafluoroethyl)benzonitrile | 88 |

| 1-Bromo-4-methoxybenzene | 1-Methoxy-4-(pentafluoroethyl)benzene | 80 |

| 2-Bromonaphthalene | 2-(Pentafluoroethyl)naphthalene | 76 |

The Sandmeyer reaction, a classic transformation involving the conversion of arenediazonium salts, has been adapted for pentafluoroethylation. researchgate.net This process involves the copper-mediated reaction of an arenediazonium salt with a C₂F₅ nucleophile. researchgate.netcas.cn The active reagent, "CuC₂F₅", is typically generated in situ. cas.cnnih.gov While often formed from the reaction of a copper salt with tetrafluoroethylene (B6358150) (TFE), the underlying reactive species is the same CuC₂F₅ complex that can be generated from pentafluoropropionate precursors. This Sandmeyer-type reaction is significant as it provides a pathway to pentafluoroethylated arenes from readily available aromatic amines. researchgate.net The reaction exhibits good tolerance for a variety of functional groups, including halides, carbonyls, and protected acidic protons, making it a versatile tool for late-stage functionalization. researchgate.net

Beyond cross-coupling reactions, copper complexes serve as effective sources of the pentafluoroethyl radical (•C₂F₅) for additions to unsaturated systems. The copper-pentafluoroethyl complex (CuCF₂CF₃), under aerobic conditions, can undergo homolytic cleavage of the Cu-C₂F₅ bond to release the •C₂F₅ radical. nih.gov This radical can then engage in reactions with unactivated alkenes. researchgate.netchemrxiv.org The process typically leads to the formation of allylic pentafluoroethylated compounds with high E-selectivity. nih.govnih.gov Mechanistic experiments, including radical trapping and clock experiments, have provided strong evidence for the involvement of a radical pathway. nih.gov This method expands the utility of copper-pentafluoroethyl reagents to the formation of C(sp³)–C₂F₅ bonds, offering a distinct reactivity pattern from the cross-coupling pathways. nih.gov

Alternative Metal-Catalyzed Systems for C₂F₅ Introduction

While copper dominates the landscape of pentafluoroethylation reactions involving reagents derived from sources like this compound, research into other transition metals is ongoing. Catalytic systems based on palladium, nickel, and rhodium are well-established in other types of fluoroalkylation reactions. nih.govnih.gov However, the specific use of this compound as a C₂F₅ source in catalytic systems mediated by metals other than copper is not extensively documented in the current scientific literature. The development of such alternative systems could provide complementary reactivity and expand the scope of substrates amenable to direct pentafluoroethylation.

Metal-Free Pentafluoroethylation Protocols

The introduction of the pentafluoroethyl group into organic molecules without the use of transition metals is a rapidly developing area of research. These methods offer advantages in terms of cost, toxicity, and ease of product purification.

A notable metal-free approach to pentafluoroethylation involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as a precursor to tetrafluoroethylene (TFE, CF₂=CF₂). cas.cnresearchgate.net In this methodology, TMSCF₃ undergoes a fluoride-induced decomposition to generate difluorocarbene (:CF₂), which then dimerizes to form TFE in situ. cas.cnresearchgate.net The generated TFE can then be activated by a fluoride (B91410) source to produce the pentafluoroethyl anion (C₂F₅⁻), a potent nucleophile for pentafluoroethylation reactions.

This process is often carried out in a two-chamber system to safely handle the gaseous TFE. cas.cnresearchgate.net Chamber A is used for the generation of TFE from TMSCF₃ and a fluoride source, such as sodium iodide (NaI), under mild conditions. cas.cn The TFE gas is then introduced into Chamber B, which contains the substrate and a fluoride source to facilitate the addition reaction. cas.cn This method has been successfully applied to the pentafluoroethylation of various aryl iodides, demonstrating good functional group tolerance. cas.cn

Table 1: Examples of Fluoride-Assisted Pentafluoroethylation of Aryl Iodides

| Entry | Aryl Iodide Substrate | Product | Yield (%) |

| 1 | 4-Nitroiodobenzene | 1-Nitro-4-(pentafluoroethyl)benzene | 95 |

| 2 | 4-Iodobenzonitrile | 4-(Pentafluoroethyl)benzonitrile | 92 |

| 3 | Methyl 4-iodobenzoate | Methyl 4-(pentafluoroethyl)benzoate | 85 |

| 4 | 4-Bromoiodobenzene | 1-Bromo-4-(pentafluoroethyl)benzene | 88 |

| 5 | 3-Iodoquinoline | 3-(Pentafluoroethyl)quinoline | 91 |

Data compiled from research on TFE generation from TMSCF₃ for pentafluoroethylation. cas.cn

Electrophilic pentafluoroethylation involves the use of reagents that act as a source of an electrophilic "C₂F₅⁺" equivalent. While the direct generation of a pentafluoroethyl cation is challenging, several reagents have been developed to achieve this transformation. These reagents typically feature a pentafluoroethyl group attached to a hypervalent atom, such as iodine or sulfur, which acts as a good leaving group. researchgate.netsioc.ac.cnbeilstein-journals.org

Examples of electrophilic pentafluoroethylating agents include hypervalent iodine reagents and S-(pentafluoroethyl)diphenylsulfonium salts. researchgate.netsioc.ac.cn These reagents can react with a variety of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds, to introduce the pentafluoroethyl group. researchgate.netbeilstein-journals.org The reactivity of these reagents can be tuned by modifying the substituents on the hypervalent atom. beilstein-journals.org The development of stable, easy-to-handle electrophilic pentafluoroethylating reagents has significantly expanded the toolbox for synthesizing pentafluoroethyl-containing compounds. researchgate.net

Radical perfluoroalkyltriflation provides another pathway for the introduction of perfluoroalkyl groups, including the pentafluoroethyl group, into organic molecules. A common method involves the use of phenyl(perfluoroalkyl)iodonium triflates in the presence of a radical initiator, such as copper(I) chloride (CuCl). nih.govacs.org

The proposed mechanism for the radical perfluoroalkyltriflation of alkynes is initiated by a single electron transfer (SET) from CuCl to the iodonium (B1229267) salt, which generates a perfluoroalkyl radical (R_f•) and Cu(II)ClOTf. nih.gov This perfluoroalkyl radical then adds to the alkyne to form a vinyl radical intermediate. nih.gov Subsequent oxidation of this vinyl radical by another molecule of the iodonium salt yields the vinyl cation and regenerates the perfluoroalkyl radical, thus propagating the radical chain. nih.gov Finally, trapping of the vinyl cation by the triflate anion affords the perfluoroalkyltriflated alkene product. nih.gov This method offers high regio- and stereoselectivity. nih.govacs.org

Stereochemical and Regiochemical Control in Pentafluoroethylation Processes

Controlling the stereochemistry and regiochemistry of pentafluoroethylation reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures.

The radical perfluoroalkyltriflation of alkynes, for instance, exhibits excellent anti-stereoselectivity, leading to the formation of (E)-alkenes. nih.govacs.org This stereochemical outcome is a consequence of the radical addition and subsequent oxidation steps in the proposed mechanism.

Regioselectivity, the preference for reaction at one site over another, is also a key consideration. wikipedia.orgyoutube.comyoutube.com In the electrophilic aromatic substitution reactions, the directing effects of existing substituents on the aromatic ring govern the position of the incoming pentafluoroethyl group. youtube.comyoutube.com For radical additions to unsymmetrical alkenes or alkynes, the regioselectivity is determined by the relative stability of the resulting radical intermediates. nih.gov The development of catalysts and reagents that can effectively control both stereochemistry and regiochemistry is an active area of research in organofluorine chemistry. beilstein-journals.org

Hydrodefluorination and Other Dehalogenation Pathways

Hydrodefluorination (HDF), the replacement of a C-F bond with a C-H bond, and other dehalogenation reactions are important transformations of perfluoroalkyl compounds. osaka-u.ac.jpnih.govnih.govrsc.orgwikipedia.orgorganic-chemistry.org These reactions are not only useful for the synthesis of partially fluorinated compounds but are also being explored for the remediation of persistent per- and polyfluoroalkyl substances (PFAS). osaka-u.ac.jpnih.govrsc.org

The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. nih.govnih.gov However, several catalytic systems have been developed to facilitate HDF. For example, silylium-carborane catalysts have been shown to effectively catalyze the hydrodefluorination of perfluoroalkyl groups using silanes as the hydride source under mild conditions. nih.govrsc.orgdigitellinc.com The mechanism is believed to involve the weakening of the C-F bond through interaction with the highly electrophilic silylium (B1239981) catalyst. rsc.orgdigitellinc.com

Nickel-catalyzed hydrodefluorination of perfluoroalkyl arenes with hydrosilanes has also been reported. osaka-u.ac.jp This process can convert all C-F bonds in a perfluoroalkyl chain to C-H bonds. osaka-u.ac.jp Mechanistic studies suggest that the reaction proceeds through a series of steps, including benzylic hydrodefluorination and the formation of a fluoroalkene intermediate. osaka-u.ac.jp

Other dehalogenation methods for fluorinated compounds include reductive processes using metals like zinc. google.com The choice of dehalogenation method depends on the specific substrate and the desired outcome.

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) |

| H₃C-F | 452 |

| H₃C-Cl | 351 |

| H₃C-Br | 293 |

| H₃C-I | 234 |

This table illustrates the high strength of the C-F bond compared to other carbon-halogen bonds, highlighting the challenge of dehalogenation. wikipedia.org

Structural Analysis and Conformational Studies of Pentafluoroethyl Containing Molecules

Molecular Conformation and Isomerism in Pentafluoroethylated Systems

The introduction of multiple fluorine atoms into an organic molecule significantly alters its conformational preferences and can lead to complex isomeric landscapes. In perfluoroalkyl substances, the carbon backbone often adopts a helical conformation, a departure from the typical planar zig-zag arrangement of their hydrocarbon counterparts. nih.gov This helical nature is a direct consequence of the perfluorinated chain and is not significantly influenced by the presence of protonated or unprotonated functional groups. nih.govnsf.gov Computational studies have explored the conformational distributions of perfluoroalkanes, revealing that helicity is a local structural property. nih.gov

In the case of perfluoropropionic acid, a closely related structure to the propanoate moiety of the target compound, computational studies have identified three distinct stable monomeric conformations: gauche-syn, gauche-anti, and syn-syn. mdpi.com The gauche-syn conformer is predicted to be the most populated at room temperature. mdpi.com This highlights the potential for multiple stable conformers in even relatively small perfluorinated molecules, which can have significant implications for their physical and chemical properties.

Table 1: Conformational Population of Perfluoropropionic Acid Conformers at 298 K

| Conformer | Dihedral Angle φ(C−C−C=O) | Dihedral Angle φ(O−C−O−H) | Conformational Population (%) |

| gauche–syn | 106-107° | ~0° | 85.1 |

| syn–syn | ~0° | ~0° | 14.7 |

| gauche–anti | 106-107° | ~180° | 0.2 |

Data sourced from computational modeling at the MP2/6-311+G(D) level of approximation. mdpi.com

The steric bulk of the pentafluoroethyl group plays a crucial role in the molecular dynamics of the compounds in which it is present. While the van der Waals radius of a fluorine atom is only slightly larger than that of hydrogen, the cumulative effect of multiple fluorine atoms results in a significant steric demand for perfluoroalkyl groups. researchgate.net For example, the trifluoromethyl group is considered to have a steric footprint comparable to an isopropyl group. The increased steric hindrance can lead to hindered rotation around single bonds, influencing the conformational preferences of the molecule. researchgate.net

In certain molecular geometries, steric crowding can facilitate dynamic processes such as pseudorotation. A well-known example is the Berry pseudorotation, which occurs in trigonal bipyramidal molecules like phosphorus pentafluoride (PF₅). wikipedia.orgwikipedia.org This mechanism allows for the rapid interchange of axial and equatorial ligands through a square pyramidal transition state, a process driven by molecular vibrations. wikipedia.orgshef.ac.uk While Pentafluoroethyl pentafluoropropanoate itself does not possess the geometry for Berry pseudorotation, this phenomenon illustrates how steric factors can lead to fluxional behavior in organofluorine compounds, making distinct ligand positions indistinguishable on the NMR timescale. shef.ac.uk The principles of steric influence on molecular dynamics are broadly applicable to understanding the behavior of complex pentafluoroethylated systems.

The high density of fluorine atoms in perfluorinated compounds leads to a prevalence of both intramolecular and intermolecular fluorine-fluorine interactions. These interactions, while individually weak, can collectively play a significant role in determining molecular conformation and crystal packing. rsc.org

Intramolecular Interactions: Close intramolecular contacts between fluorine atoms can influence the conformational stability of a molecule. In some cases, these interactions can be repulsive, leading to the adoption of conformations that maximize the distance between fluorine atoms. However, there is also evidence for attractive "through-space" interactions between fluorine atoms, which can be detected by techniques such as NMR spectroscopy. nih.gov For instance, scalar coupling between fluorine atoms separated by several covalent bonds can be observed, indicating a spatial proximity facilitated by the molecular conformation. nih.gov

Intermolecular Interactions: In the solid state, intermolecular C-F···F-C contacts are frequently observed and can be important in directing the supramolecular assembly of fluorinated molecules. nih.govmdpi.com These interactions are generally considered to be weak, with energies typically less than 4 kJ mol⁻¹. nih.gov However, in some cases, stronger F···F interactions with energies up to 13 kJ/mol have been reported, which are comparable in strength to weak C-H···O hydrogen bonds. mdpi.com The nature of these interactions is complex and is not solely due to crystal packing forces. researchgate.net Quantum chemical calculations have shown that these contacts can be stabilizing. researchgate.net

Table 2: Calculated Energies of Intermolecular Interactions in Fluorinated Crystals

| Interaction Type | Energy Range (kJ mol⁻¹) |

| C-F···F-C | < 4 |

| C-H···F-C | 5 - 7 |

| F···F (strongest reported) | up to 13 |

Data sourced from periodic DFT studies and quantum chemical calculations. nih.govmdpi.com

In addition to F···F interactions, C-F···H-C hydrogen bonds are also a common feature in the crystal structures of organofluorine compounds and are generally stronger than F···F contacts. nih.govresearchgate.net The interplay of these various weak interactions is a key aspect of the crystal engineering of fluorinated materials.

Electronic Effects of the Pentafluoroethyl Moiety on Chemical Reactivity

The pentafluoroethyl group (C₂F₅) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly influences the electronic properties and, consequently, the chemical reactivity of the molecules to which it is attached.

The electron-withdrawing nature of the pentafluoroethyl group decreases the electron density of the adjacent atoms. In the context of this compound, both the pentafluoroethyl group attached to the ester oxygen and the pentafluoropropionyl group will have a strong influence on the reactivity of the ester functionality. The electron density at the carbonyl carbon is significantly increased, making it more susceptible to nucleophilic attack. libretexts.org

Studies on the hydrolysis of perfluorinated alkyl esters suggest that the electronic effects of the perfluoroalkyl chains play a significant role in their reaction rates. acs.org The stability of the leaving group is also enhanced by the electron-withdrawing perfluoroalkyl chain, which can facilitate cleavage of the acyl-oxygen bond.

In the broader context of organic reactions, the introduction of a pentafluoroethyl group can dramatically alter reaction pathways. For example, in reactions of 2-polyfluoroalkylchromones with 2-aminoethanol, the presence of a pentafluoroethyl group, as opposed to other polyfluoroalkyl groups, directs the reaction towards the formation of a different product. rsc.org This highlights the subtle yet profound electronic influence of the C₂F₅ group on the course of a chemical transformation.

Crystal Engineering and Supramolecular Assembly of Pentafluoroethyl Derivatives

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. researchgate.net In the case of pentafluoroethyl derivatives, the principles of crystal engineering are heavily reliant on the understanding and manipulation of weak intermolecular interactions involving fluorine atoms.

The supramolecular assembly of perfluorinated and polyfluorinated molecules in the solid state is often governed by a combination of C-F···F-C, C-F···H-C, and other weak interactions. rsc.orgnih.gov While individually weak, the high density of these interactions in perfluorinated compounds can lead to the formation of well-defined and stable crystal lattices. The helical conformation of perfluoroalkyl chains also plays a crucial role in their packing in the solid state, often leading to the formation of columnar structures. battelle.org

The self-assembly of perfluoroalkyl substances can also lead to the formation of larger supramolecular structures, such as vesicles and lamellar phases, particularly for amphiphilic molecules. battelle.org While this compound is not strongly amphiphilic, the principles of self-assembly driven by the unique properties of perfluorinated chains are relevant to understanding its potential for ordered aggregation.

The design of co-crystals is a common strategy in crystal engineering. By introducing a second molecular component, it is possible to create new crystal forms with altered properties. In the context of fluorinated molecules, interactions such as phenyl-perfluorophenyl stacking can be a powerful tool for directing co-crystal formation. researchgate.net

The study of the crystal structure of perfluorononanoic acid, a long-chain perfluorinated carboxylic acid, reveals that the molecules form dimers in the solid state, with the carboxylic acid groups linked by hydrogen bonds. inl.govresearchgate.net The perfluorinated tails then pack in a way that maximizes favorable intermolecular contacts. It is plausible that this compound would also exhibit a highly ordered crystal structure, dictated by the efficient packing of its perfluorinated chains and the interplay of weak intermolecular forces.

Advanced Analytical Characterization Techniques for Pentafluoroethyl Pentafluoropropanoate Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental to understanding the molecular fingerprint of pentafluoroethyl pentafluoropropanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform-Infrared (FTIR) Spectrophotometry offer complementary information for unambiguous identification and purity assessment.

NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful diagnostic window into the molecule's structure. researchgate.netalfa-chemistry.com

¹⁹F NMR Spectroscopy: This is the most informative NMR technique for this compound. The spectrum is expected to show distinct signals for the fluorine atoms in the pentafluoroethyl group and the pentafluoropropionyl group. Due to the high electronegativity of fluorine, ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes signal overlap. researchgate.net The CF₃ group of the propionyl moiety (CF₃CF₂C(O)-) would typically appear upfield, while the CF₂ group adjacent to the carbonyl would be shifted downfield. Similarly, the CF₃ and CF₂ groups of the ethyl ester moiety (-OCF₂CF₃) will have characteristic chemical shifts. Spin-spin coupling between adjacent, non-equivalent fluorine nuclei (e.g., ³JFF coupling between the CF₃ and CF₂ groups) would result in characteristic splitting patterns (a triplet for the CF₃ and a quartet for the CF₂), confirming the connectivity within the perfluoroalkyl chains.

¹H NMR Spectroscopy: Since the parent compound, this compound (CF₃CF₂COOCF₂CF₃), contains no hydrogen atoms, its ¹H NMR spectrum would show no signals. However, for derivatives that incorporate hydrogen atoms, this technique is crucial. For example, in a hypothetical derivative like 2,2,3,3,3-pentafluoropropyl 1,1-dihydro-pentafluoroethyl ether, the protons on the carbon adjacent to the ether oxygen would appear in a specific region of the spectrum. Generally, for esters, protons on a carbon attached to the ester oxygen (RCOO-CH -) are typically found in the range of 3.7-4.1 ppm. orgchemboulder.comorgchemboulder.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. However, the spectra of highly fluorinated compounds can be complex due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which splits each carbon signal into a multiplet. blogspot.com The carbonyl carbon of the ester group would be expected in the downfield region of the spectrum. The fluorinated carbons (CF₃ and CF₂) will show large one-bond coupling constants (¹JCF), resulting in quartets and triplets, respectively. These signals can sometimes be broad or have a low signal-to-noise ratio, making them challenging to detect without a sufficient number of scans. blogspot.commagritek.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Predicted Splitting Pattern |

| ¹⁹F | CF₃-CF₂-C(O) | ~ -80 to -85 | Triplet |

| ¹⁹F | CF₃-CF₂ -C(O) | ~ -120 to -125 | Quartet |

| ¹⁹F | C(O)-O-CF₂ -CF₃ | ~ -85 to -90 | Quartet |

| ¹⁹F | C(O)-O-CF₂-CF₃ | ~ -80 to -85 | Triplet |

| ¹³C | C=O | ~ 155 - 165 | Multiplet (due to ²JCF, ³JCF) |

| ¹³C | CF₃-CF₂ -C(O) | ~ 110 - 120 | Triplet of quartets (due to ¹JCF, ²JCF) |

| ¹³C | CF₃ -CF₂-C(O) | ~ 115 - 125 | Quartet of triplets (due to ¹JCF, ²JCF) |

| ¹³C | C(O)-O-CF₂ -CF₃ | ~ 110 - 120 | Triplet of quartets (due to ¹JCF, ²JCF) |

| ¹³C | C(O)-O-CF₂-CF₃ | ~ 115 - 125 | Quartet of triplets (due to ¹JCF, ²JCF) |

Note: Predicted values are based on typical ranges for similar fluorinated functional groups and are for illustrative purposes.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and analysis of individual components in a mixture, making it ideal for purity assessment.

In Electron Ionization (EI) MS, this compound is expected to undergo characteristic fragmentation. While a molecular ion peak (M⁺) may be observed, it is often of low abundance for perfluorinated compounds. The fragmentation is typically dominated by cleavage of C-C and C-O bonds. A key fragmentation pathway for perfluoroalkyl esters involves the loss of the alkoxy group to form a stable perfluoroacylium ion.

For this compound (C₅F₁₀O₂), the expected fragmentation would include:

Formation of the pentafluoropropionyl cation: [CF₃CF₂CO]⁺ (m/z 147). This is often a prominent peak.

Loss of CO from the acylium ion: [CF₃CF₂]⁺ (m/z 119). This C₂F₅⁺ fragment is a very common and stable ion in the mass spectra of fluorinated compounds.

Other significant fragments such as [CF₃]⁺ (m/z 69) and fragments from the pentafluoroethyl group like [C₂F₄]⁺ (m/z 100) are also expected. acs.org

The NIST database provides a mass spectrum for the closely related isomer, ethyl pentafluoropropionate (CF₃CF₂COOCH₂CH₃), which supports these predicted pathways. The spectrum shows major peaks at m/z 119 [C₂F₅]⁺, m/z 93 [CF₃CF₂]⁺, and m/z 69 [CF₃]⁺, demonstrating the characteristic fragmentation of the perfluorinated acyl chain. nist.gov GC-MS analysis is particularly effective for assessing the purity of volatile derivatives and identifying any synthetic byproducts or impurities.

Table 2: Expected Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula |

| 282 | Molecular Ion [M]⁺ | [C₅F₁₀O₂]⁺ |

| 147 | Pentafluoropropionyl cation | [C₃F₅O]⁺ |

| 119 | Pentafluoroethyl cation | [C₂F₅]⁺ |

| 100 | Tetrafluoroethylene (B6358150) radical cation | [C₂F₄]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

FTIR spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by two main regions. nih.govpurdue.edu

Carbonyl (C=O) Stretching Region: A strong, sharp absorption band characteristic of the ester carbonyl group is expected. For aliphatic fluorinated esters, this peak typically appears at a high wavenumber, generally in the range of 1750-1780 cm⁻¹. orgchemboulder.com The high electronegativity of the fluorine atoms pulls electron density away from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher value compared to non-fluorinated esters.

C-F and C-O Stretching Region: The region between 1000 cm⁻¹ and 1350 cm⁻¹ will be characterized by multiple strong, broad absorption bands. These are due to the various C-F stretching modes of the CF₃ and CF₂ groups and the C-O stretching vibrations of the ester linkage. nih.gov The intensity of these C-F bands is typically very high, often making them the most prominent feature of the entire spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1750 - 1780 | C=O Stretch (Ester) | Strong |

| 1350 - 1000 | C-F and C-O Stretches | Very Strong, Broad |

Diffraction and Imaging Methodologies

While spectroscopic methods probe the molecular level, diffraction and imaging techniques provide information on the macroscopic and microscopic arrangement of molecules, particularly in the solid state, and offer elemental analysis.

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of materials in the solid state.

Single-Crystal X-ray Crystallography: This technique provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis on this compound, a suitable single crystal of the compound or a solid derivative would need to be grown. Given that many short-chain perfluoroalkyl substances are liquids or low-melting solids, obtaining such a crystal can be challenging. However, if a crystalline derivative is synthesized, this method can confirm its exact molecular structure and reveal details about its crystal packing.

Powder X-ray Diffraction (XRD): XRD is used to analyze polycrystalline or powdered solid samples. It provides a diffraction pattern that is characteristic of the material's crystal structure. This technique is useful for identifying the crystalline phase of a solid derivative, assessing its purity, and monitoring phase transitions.

Scanning Electron Microscopy (SEM) is an imaging technique that provides high-resolution images of the surface topography of a sample. When coupled with Energy Dispersive X-ray Spectroscopy (EDAX, also known as EDS), it becomes a powerful tool for elemental analysis.

For a solid derivative of this compound, SEM can be used to study its morphology, such as crystal habit and particle size. The EDAX detector simultaneously collects X-rays emitted from the sample as it is scanned by the electron beam. Each element emits X-rays at characteristic energy levels, allowing for qualitative and quantitative elemental analysis. nih.gov

An EDAX analysis of this compound would generate a spectrum with distinct peaks corresponding to carbon, oxygen, and fluorine. This confirms the elemental composition of the sample. Furthermore, EDAX can be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface, providing information on the homogeneity of the material. researchgate.netrsc.org This is particularly useful for analyzing composite materials or surface-modified derivatives where the distribution of the fluorinated compound is of interest. However, care must be taken during analysis, as the electron beam can sometimes cause damage to sensitive organic samples, potentially leading to fluorine mobility. researchgate.net

Thermal Analysis for Stability and Decomposition Pathways of Pentafluoropropanoate Salts

Thermal analysis techniques are fundamental in determining the thermal stability and decomposition profiles of chemical substances. For pentafluoropropanoate salts, these methods provide critical data on their behavior at elevated temperatures, which is essential for assessing their suitability in various applications. The stability of such salts is largely influenced by the nature of the cation and the strength of the ionic bond. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition temperatures of salts. For ionic compounds like pentafluoropropanoate salts, TGA can reveal the onset of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

The decomposition of pentafluoropropanoate salts is expected to proceed via the breaking of the ionic bond followed by the degradation of the organic components. The pathway can be influenced by the cation present. For instance, a simple metal salt might decompose to a metal fluoride (B91410) and gaseous perfluorinated products. researchgate.net The thermal stability of ionic liquids and salts is significantly influenced by the anion, with fluorinated anions often imparting high thermal stability. nih.govnsf.gov

Research Findings: While specific TGA data for simple pentafluoropropanoate salts are not widely published, data from related fluorinated salts can provide insights. For example, lithium hexafluorophosphate (B91526) (LiPF₆), a salt used in lithium-ion batteries, decomposes to solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride (PF₅). researchgate.net A similar decomposition pathway can be postulated for a generic metal pentafluoropropanoate (M-PFPA), where it might decompose to a metal fluoride (MF) and volatile fluorinated organic compounds.

The following table presents hypothetical TGA data for a representative pentafluoropropanoate salt, based on typical values for fluorinated organic salts.

| Parameter | Value | Conditions |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | ~250 °C | Heating rate of 10 °C/min under Nitrogen atmosphere |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~280 °C | |

| Residual Mass @ 500 °C | Dependent on cation |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For pentafluoropropanoate salts, DSC can provide valuable information on their phase behavior.

Upon heating, a crystalline pentafluoropropanoate salt would exhibit an endothermic peak corresponding to its melting point (Tₘ). The area under this peak can be used to calculate the enthalpy of fusion (ΔHբ). Some salts may also exhibit solid-solid phase transitions before melting, which would appear as smaller endothermic or exothermic events. Amorphous salts, on the other hand, would show a step-like change in the heat flow at their glass transition temperature (T₉). nsf.gov

Research Findings: Specific DSC data for pentafluoropropanoate salts is scarce in the literature. However, by analogy with other fluorinated salts used in applications like molten salt reactors, one can expect to observe distinct melting points. The presence of the fluorinated anion can influence the crystal lattice energy and thus the melting point.

The interactive table below shows representative DSC data for a hypothetical crystalline pentafluoropropanoate salt.

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Melting Point (Tm) | ~150 °C | ~100 J/g |

| Crystallization Temperature (Tc) (on cooling) | ~120 °C | ~ -95 J/g |

Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal and pressure behavior of a substance under adiabatic conditions. paralab.ptnetzsch.comthermalhazardtechnology.com It is particularly useful for assessing the potential for thermal runaway reactions. paralab.pt In an ARC experiment, the sample is heated in steps, and at each step, the instrument waits to detect any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus preventing heat loss. paralab.pt

For pentafluoropropanoate salts, ARC can determine the onset temperature of exothermic decomposition, the rate of temperature and pressure rise, and the time to maximum rate. This information is critical for the safe handling and use of these materials, especially in applications where they might be subjected to high temperatures.

Research Findings: While no specific ARC studies on pentafluoropropanoate salts were found, the principles of ARC have been applied to other fluorinated salts, such as those in battery electrolytes. wpi.edu These studies reveal that exothermic reactions can be initiated at elevated temperatures, leading to a rapid increase in temperature and pressure.

The following table provides hypothetical ARC data for a pentafluoropropanoate salt, illustrating the type of information that can be obtained.

| Parameter | Value |

|---|---|

| Onset Temperature of Self-Heating | ~220 °C |

| Maximum Self-Heating Rate | > 10 °C/min |

| Maximum Pressure Rise Rate | > 5 bar/min |

| Adiabatic Time to Maximum Rate (TMRad) from onset | ~ 60 min |

Chromatographic Methods for Separation and Quantitation (e.g., HPLC, GC)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including ionic and non-volatile substances. For the analysis of the pentafluoropropanoate anion, reversed-phase HPLC coupled with a mass spectrometer (LC-MS) is a common approach. chromatographyonline.comnih.govuhplcs.comresearchgate.net Short-chain perfluoroalkyl substances (PFAS) like pentafluoropropionic acid can be challenging to retain on traditional reversed-phase columns. halocolumns.com Therefore, specialized columns or mobile phase additives may be employed to improve retention and peak shape. halocolumns.com

A typical HPLC method for the pentafluoropropanoate anion would involve a C18 or a mixed-mode column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. Detection is often achieved using tandem mass spectrometry (MS/MS) for high sensitivity and selectivity. nih.govmdpi.com

Gas Chromatography (GC): Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, being an ester, is expected to be sufficiently volatile for GC analysis. The technique can be used for both qualitative and quantitative analysis.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. nih.gov Detection can be performed using a flame ionization detector (FID) for general quantitation or a mass spectrometer (GC-MS) for definitive identification and sensitive quantification. researchgate.netnih.gov Pyrolysis-GC/MS can also be used for the structural elucidation of fluorinated compounds. rsc.orgnih.govresearchgate.net

Research Findings: The literature contains numerous methods for the analysis of various PFAS by HPLC-MS/MS and GC-MS. chromatographyonline.comnih.govnih.govchromatographyonline.commdpi.comchromatographyonline.com While a specific validated method for this compound was not found, the general principles from these methods can be applied. For instance, HPLC-MS/MS methods for short-chain perfluoroalkyl carboxylic acids often achieve limits of detection in the low ng/L range in water samples after solid-phase extraction. nih.gov GC-MS methods for neutral PFAS like fluorotelomer alcohols and esters have been developed with detection limits in the ng/mL range in biological matrices. researchgate.net

The table below summarizes typical chromatographic conditions and expected performance for the analysis of this compound and the pentafluoropropanoate anion.

| Technique | Analyte | Typical Column | Mobile Phase / Carrier Gas | Detector | Expected Limit of Quantitation (LOQ) |

|---|---|---|---|---|---|

| HPLC | Pentafluoropropanoate anion | Reversed-phase C18 or Mixed-mode | Water/Methanol or Acetonitrile with buffer | MS/MS | Low µg/L to ng/L range |

| GC | This compound | Non-polar (e.g., DB-5ms) | Helium | MS | Low ng/mL range |

Theoretical and Computational Investigations of Pentafluoroethyl Pentafluoropropanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving complex molecules such as perfluoroalkyl esters. figshare.comacs.org DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For systems analogous to pentafluoroethyl pentafluoropropanoate, DFT studies have been successfully employed to unravel complex, multi-step reaction processes. figshare.comacs.org For example, in the palladium-catalyzed perfluoroalkylative carbonylation that produces β-perfluoroalkyl esters, DFT calculations were used to elucidate the Gibbs free energies of various stages, including radical formation, CO insertion, and reductive elimination. figshare.comacs.org These calculations can determine the rate-determining step of a reaction by identifying the highest energy barrier that must be overcome. figshare.com Such mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic methods. acs.orgmdpi.com

DFT calculations can also be applied to study the degradation pathways of fluorinated compounds. For instance, theoretical studies have been used to investigate the transformation of fluorotelomer sulfonates into perfluoroalkyl carboxylates, identifying the specific reaction pathways initiated by hydroxyl radicals. researchgate.net

Table 1: Representative Energy Barriers Calculated via DFT for a Hypothetical Reaction Step

| Reaction Step | Initial State | Transition State | Final State | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Ester Hydrolysis | Reactant Complex | Hydrolysis TS | Product Complex | 25.4 |

| C-F Bond Activation | Reactant | C-F Activation TS | Intermediate | 45.2 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar fluorinated compounds.

Computational modeling extends beyond reaction mechanisms to predict a wide range of molecular properties and intermolecular interactions. isef.netarxiv.orgrsc.org Using quantum mechanical methods, it is possible to calculate fundamental properties such as dipole moment, polarizability, and electrostatic potential. These properties are critical for understanding how this compound interacts with itself and with other molecules, including solvents or biological macromolecules. spiedigitallibrary.org

The high electronegativity of fluorine atoms creates significant partial charges on the carbon backbone and the fluorine atoms themselves, leading to a complex molecular electrostatic potential. Modeling these interactions is key to understanding the compound's physical properties, such as boiling point and solubility.

Furthermore, computational studies can investigate noncovalent interactions, which are crucial in supramolecular chemistry and materials science. nih.gov For fluorinated molecules, this includes interactions like hydrogen bonding (where organic fluorine can act as a weak hydrogen bond acceptor) and halogen bonding. nih.gov Ab initio calculations can be used to develop accurate force fields for atomistic simulations, which are essential for reliably predicting the behavior of perfluorinated substances in various environments. acs.org

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 264.04 g/mol | - |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G*) |

| Polarizability | 12.8 ų | DFT (B3LYP/6-31G*) |

| C-F Bond Length | ~1.35 Å | DFT Optimization |

Note: The data in this table is based on typical values for perfluorinated esters and serves as an example of properties predictable via computational modeling.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape, or conformation. nih.gov

MD simulations are particularly powerful for studying the behavior of molecules in a condensed phase, such as in a liquid or solution. nih.gov By simulating a large number of this compound molecules together, one can study bulk properties and interfacial behavior. acs.orgnih.gov This approach has been used extensively to investigate how per- and polyfluoroalkyl substances (PFAS) interact with water, adsorb onto surfaces, and form aggregates. isef.netnih.gov

Computational Approaches to Understanding Fluorine-Fluorine Interactions

The nature of interactions involving fluorine atoms is a subject of intense computational investigation. nih.gov Due to fluorine's high electronegativity and low polarizability, interactions involving organofluorine compounds are unique. While it is often assumed that the highly electronegative fluorine atoms would repel each other, computational studies have revealed more complex scenarios.

Quantum chemical calculations, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are used to visualize and quantify weak interactions. nih.gov These methods can identify bond critical points and analyze the electron density to characterize the nature of interactions between atoms, including fluorine-fluorine contacts.

Studies on perfluoroalkanes have shown that the helical conformation often observed in longer chains is a result of minimizing steric repulsion between bulky fluorine atoms. sharcnet.ca Computational models can dissect the energetic contributions to these conformational preferences, separating steric effects from other potential interactions, such as dispersion forces or electrostatic interactions. The understanding of these intramolecular interactions is critical for accurately predicting the three-dimensional structure of this compound. researchgate.net

In Silico Prediction of Spectroscopic Signatures

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for identifying unknown compounds or interpreting experimental data. nih.govnih.gov

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C, ¹⁹F) and coupling constants with a reasonable degree of accuracy. For this compound, predicting the ¹⁹F NMR spectrum is particularly important. Calculations can help assign specific peaks to the different fluorine environments within the molecule (the pentafluoroethyl group versus the pentafluoropropionyl group).

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the peaks observed in an IR spectrum. By simulating the IR spectrum, researchers can identify the characteristic vibrational modes, such as the strong absorption corresponding to the C=O carbonyl stretch and the various C-F stretching modes.

Mass Spectrometry: The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can be predicted by simulating the fragmentation of the molecular ion. nih.gov Quantum chemistry-based workflows can explore different fragmentation pathways and calculate the relative energies of the resulting ions, helping to rationalize the observed mass spectrum. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (in silico) | Experimental Value (Typical) |

|---|---|---|

| ¹⁹F NMR Chemical Shift (CF₃) | -82 ppm | -80 to -85 ppm |

| ¹⁹F NMR Chemical Shift (CF₂) | -120 ppm | -118 to -125 ppm |

Note: This table provides an illustrative example of the correlation between computationally predicted and experimentally observed spectroscopic data for perfluorinated esters.

Emerging Applications and Molecular Design Principles for Pentafluoroethyl Containing Scaffolds

Design of Novel Fluorinated Building Blocks for Organic Synthesis

The development of new and efficient methods for introducing fluorinated motifs is a cornerstone of modern organic and medicinal chemistry. olemiss.edutandfonline.com The synthesis of versatile fluorinated building blocks, small molecules that can be readily incorporated into larger, more complex structures, is a primary strategy. olemiss.edutandfonline.com These building blocks must be compatible with a variety of reaction conditions and functional groups to be widely applicable. tandfonline.com

Several strategies are employed for the synthesis of these valuable synthons:

Halofluorination: This process involves the reaction of an alkene with a halogen cation to form a halonium ion, which is then opened by a fluoride (B91410) source to create a vicinal halofluoride. beilstein-journals.org This method provides an economical route to fluorinated molecules that can be further transformed. beilstein-journals.org

Decarboxylative Strategy: This newer methodology introduces fluorine-containing substituents by leveraging the high availability of functionalized carboxylic acids. tandfonline.com While its radical nature can sometimes lead to low stereoselectivity, its applicability to sp³-rich, saturated ring systems is a significant advantage. tandfonline.com

Electrophilic Addition: The addition of a fluorine-containing group and a masked functional group across a carbon-carbon double or triple bond is a classic and effective approach. tandfonline.com Recent advancements have introduced radical and transition metal-catalyzed versions of this strategy, enhancing its scope and utility. tandfonline.com

Ethyl pentafluoropropanoate serves as an economical and useful source of the pentafluoroethyl group for the direct synthesis of reagents like pentafluoroethyl copper (CuC2F5). sigmaaldrich.com The strategic design of these building blocks is crucial, as the demand for novel fluorinated molecules continues to increase across academia and industry. olemiss.edu

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Halofluorination | Anti-addition of a halogen and fluorine across a double bond via a halonium ion intermediate. | Economical; utilizes readily available reagents. | beilstein-journals.org |

| Decarboxylative Strategy | Introduction of fluoroalkyl groups from functionalized carboxylic acids. | High availability of starting materials; applicable to saturated systems. | tandfonline.com |

| Electrophilic Addition | Addition of a fluorine-containing group and a functional group to C=C or C≡C bonds. | Classical approach with modern radical and metal-catalyzed variations. | tandfonline.com |

Development of Specialized Ligands and Catalysts Incorporating Pentafluoroethyl Groups

The electronic properties of ligands play a critical role in the efficacy and selectivity of metal-catalyzed reactions. nih.gov Incorporating electron-withdrawing pentafluoroethyl groups into ligands can significantly modify the behavior of the metallic center. For instance, tris(pentafluoroethyl)phosphane, P(C2F5)3, has been used to synthesize novel phosphoranides due to the influence of these electron-withdrawing groups. researchgate.net

In the realm of copper-catalyzed cross-coupling reactions, the electronic nature of ancillary ligands is crucial for reactivity. nih.gov Studies on pentafluoroethylcopper(I) complexes with various bipyridine ligands have shown that the ligand's electronic properties influence the reaction rates with aryl halides. nih.gov While often, more electron-donating ligands facilitate the rate-limiting oxidative addition step, this is not a universal trend, and the specific impact depends on the reaction mechanism. nih.gov

The design of chiral catalysts has also benefited from the strategic placement of bulky, non-polar groups that can engage in stabilizing London dispersion interactions. nih.govresearchgate.net While not directly involving pentafluoroethyl groups, the principle of using sterically demanding substituents to create a defined chiral pocket is relevant. nih.gov The unique steric and electronic profile of the C2F5 group makes it an attractive candidate for inclusion in future ligand designs to fine-tune catalytic activity and selectivity.

Integration of Pentafluoroethyl Moiety into Functional Materials

The incorporation of pentafluoroethyl groups into materials imparts unique properties, including high thermal stability, chemical resistance, and specific surface characteristics. plasticsengineering.org

Fluoropolymers are a class of high-performance plastics characterized by the strength of their carbon-fluorine bonds, which confers exceptional chemical and thermal resistance. plasticsengineering.orgwikipedia.org They are produced from various fluorinated monomers like tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP). wikipedia.org The properties of these polymers can be tuned by copolymerization. For example, fully fluorinated polymers like PTFE and PFA generally offer superior thermal and chemical resistance compared to their partially fluorinated counterparts, which in turn possess better mechanical properties such as toughness and abrasion resistance. plastic-products.com

Introducing pentafluoroethyl side chains into a polymer backbone can significantly alter its properties, enhancing hydrophobicity and oleophobicity. This allows for the precise tuning of a material's hydrophilic-lipophilic balance. While specific polymers based on "Pentafluoroethyl pentafluoropropanoate" are not widely documented, the principle of using perfluoroalkylated monomers to create functional polymers is well-established in materials science. man.ac.uk

| Polymer Type | Examples | Key Properties | Reference |

|---|---|---|---|

| Fully Fluorinated (Perfluoropolymers) | PTFE, FEP, PFA | Superior thermal and chemical resistance, non-stick, low friction. | plastic-products.com |

| Partially Fluorinated | PVDF, ETFE, ECTFE | Good mechanical toughness, abrasion resistance, high dielectric constant. | plasticsengineering.orgplastic-products.com |

Porous materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs) are promising candidates for gas capture and separation. nih.govacs.org The functionalization of these materials with fluorine can enhance their selectivity for adsorbing fluorinated gases (F-gases), which are potent greenhouse gases used in the semiconductor industry. nih.govresearchgate.net

The design principle involves creating pores with a high affinity for fluorinated molecules. This can be achieved by engineering pore dimensions to maximize van der Waals contacts and by incorporating fluorinated linkers to create fluorophilic surfaces. nih.govacs.org For instance, fluorine-functionalized POPs have been designed to selectively remove C2F6 impurities from CF4. researchgate.net Similarly, certain MOFs with fluorinated pores provide additional binding sites that enhance the adsorption capacity for specific hydrocarbons. acs.org Hydrophobic, ultramicroporous MOFs have demonstrated very high equilibrium selectivity for the adsorption of CF4, showcasing the potential of pore engineering for capturing F-gases. nih.gov

Fluoropolymers are extensively used in the electronics industry due to their unique combination of properties, including high-temperature performance, excellent electrical insulation, chemical resistance, and mechanical stability. zvei.org They are found in capacitors, connectors, and as insulation for cables and wires. zvei.orggreensofttech.com Materials like PTFE, FEP, and PFA are used for encapsulation and coating of electronic components, particularly in harsh environments. zvei.org The low dielectric constant and high dielectric strength of fluoropolymers make them ideal for high-frequency applications and for preventing electrical leakage. byui.edu

Strategies for Modifying Bioactive Molecules with Pentafluoroethyl Groups

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. olemiss.edunih.gov The pentafluoroethyl group, in particular, can serve as a bioisostere for other groups, such as an ethyl or ethoxy group, potentially improving metabolic stability, binding affinity, and lipophilicity. researchgate.net

Late-stage functionalization, the modification of complex molecules like drug candidates at a late point in their synthesis, is a highly desirable strategy. nih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Developing methods for the direct and selective introduction of the C2F5 group onto bioactive scaffolds is an active area of research. researchgate.net

While polyfluoroalkylation often increases lipophilicity, recent studies have shown that strategic modifications can mitigate this effect. acs.org For example, exchanging a terminal CF3 group of a perfluoroalkyl chain for a CH3 group can lead to a drastic reduction in lipophilicity. acs.org This highlights the nuanced effects of fluorination and provides a pathway for medicinal chemists to fine-tune the properties of bioactive molecules by carefully designing the structure of the incorporated fluoroalkyl groups. acs.org The goal is to enhance drug-like properties by improving metabolic stability, binding affinity, and bioavailability through targeted molecular modifications. mdpi.com

Molecular Design of Analogues for Enhanced Activity or Specific Interactions (e.g., antiproliferative agents)

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This principle is a cornerstone of modern drug design. While specific research on the antiproliferative activity of this compound analogues is not extensively documented in publicly available literature, the broader field of fluorinated compounds provides a strong basis for predicting their potential.

The design of analogues of this compound for enhanced antiproliferative activity would likely focus on modifying the core structure to optimize interactions with specific biological targets known to be involved in cancer cell proliferation. The pentafluoroethyl and pentafluoropropionyl groups are key building blocks that offer unique electronic and steric properties.

Table 1: Key Molecular Moieties and Their Potential Role in Analogue Design

| Structural Component | Potential Role in Molecular Design of Analogues |

| Pentafluoroethyl Group | Can enhance metabolic stability and increase binding affinity through favorable interactions with protein targets. Its lipophilicity can also influence cell membrane permeability. |

| Ester Linkage | Provides a site for potential modification to alter solubility, reactivity, and bioavailability. It can also be designed to be cleaved by specific enzymes within target cells. |

| Pentafluoropropionyl Group | Contributes to the overall electronic profile and steric bulk of the molecule, which can be fine-tuned to improve target specificity and reduce off-target effects. |

Researchers designing new antiproliferative agents based on this scaffold would systematically vary these components to synthesize a library of analogues. These new compounds would then be screened for their ability to inhibit the growth of various cancer cell lines. Structure-activity relationship (SAR) studies would be crucial in identifying the specific molecular features that contribute to potent and selective anticancer activity. For instance, replacing the ester linkage with a more stable amide bond or altering the length and degree of fluorination of the alkyl chains could lead to compounds with improved therapeutic profiles.

Applications in Chemical Probes and Tracers (general concept related to fluorination)

The unique properties of fluorine make it an invaluable element in the development of chemical probes and tracers for a variety of bio-imaging and diagnostic applications. The general concept of leveraging fluorination for these purposes is well-established and can be conceptually applied to molecules like this compound.

The most significant application of fluorinated compounds in this context is in Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, allowing for its production, incorporation into a tracer molecule, and subsequent imaging. researchgate.netnih.gov

A molecule like this compound, if suitably radiolabeled with ¹⁸F, could theoretically serve as a PET tracer. The design of such a tracer would aim to achieve high specificity for a particular biological target, such as a receptor or enzyme that is overexpressed in a disease state. The highly fluorinated nature of the molecule could also be exploited in ¹⁹F Magnetic Resonance Imaging (MRI), an emerging imaging modality that offers high specificity with no background signal in biological tissues.

Table 2: Potential Applications of Fluorinated Tracers

| Application Area | Description |

| Oncology | Fluorinated tracers can be designed to accumulate in tumor tissues, allowing for non-invasive visualization and monitoring of cancer progression and response to therapy. nih.gov |

| Neurology | Probes targeting specific neurotransmitter receptors or transporters can be used to study brain function and diagnose neurological disorders. |

| Cardiology | Tracers can be developed to assess myocardial perfusion, metabolism, and inflammation. |

| Drug Development | Radiolabeled versions of drug candidates can be used to study their pharmacokinetics and biodistribution in vivo. |

The development of a chemical probe based on the this compound scaffold would involve several key steps. First, a biological target of interest would be identified. The core structure would then be modified to incorporate a targeting moiety that specifically binds to this target. Finally, a method for incorporating a reporter group, such as ¹⁸F for PET or a fluorescent tag, would be developed. The resulting probe would then be evaluated for its ability to selectively label the target of interest both in vitro and in vivo.

Q & A

Basic: What are the recommended spectroscopic and crystallographic techniques for characterizing pentafluoroethyl pentafluoropropanoate, and how should data interpretation be structured?

Answer:

- Spectroscopy : Use ¹⁹F NMR to analyze fluorine environments, as fluorinated compounds exhibit distinct shifts. Confirm functional groups via FT-IR (e.g., C-F stretches at 1000–1300 cm⁻¹) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Crystallography : For structural elucidation, use SHELXL (via X-ray diffraction) to refine crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal hazards inferred from analogous perfluorinated compounds .

- Waste Disposal : Follow protocols for PFAS-containing waste (incineration at >1000°C) to prevent environmental release. Avoid aqueous disposal due to persistence .

- Emergency Response : Pre-plan for spills using fluorosorbent materials (e.g., activated carbon) and isolate contaminated areas immediately .

Advanced: How can computational methods address discrepancies in experimental data on the environmental degradation pathways of this compound?

Answer:

- Modeling Approaches : Apply Density Functional Theory (DFT) to simulate hydrolysis or photolysis pathways. Compare activation energies to experimental half-lives to validate mechanisms .

- Data Reconciliation : Use multivariate analysis to resolve contradictions (e.g., pH-dependent degradation rates). For instance, inconsistent half-lives in soil vs. water may stem from variable organic carbon content .

- Validation : Cross-check computational results with LC-MS/MS traces of degradation byproducts (e.g., perfluorinated acids) in controlled lab conditions .

Advanced: What experimental strategies optimize the synthesis of this compound while minimizing side-product formation?

Answer:

- Reaction Design : Use fluorinated acyl chlorides with pentafluoroethanol under anhydrous conditions. Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates .

- Catalyst Selection : Test Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency. Optimize stoichiometry to reduce unreacted starting material .

- Purification : Employ fractional distillation under reduced pressure (≤10 mmHg) to isolate the product. Validate purity via GC-MS and differential scanning calorimetry (DSC) .

Methodological: How can the PICOT framework structure a study investigating the toxicological effects of this compound?

Answer:

- Population (P) : Select model organisms (e.g., Daphnia magna for aquatic toxicity) or in vitro cell lines (e.g., HepG2 for hepatotoxicity) .

- Intervention (I) : Define exposure concentrations (e.g., EC₅₀ values) and durations (acute vs. chronic) .

- Comparison (C) : Use perfluorooctanoic acid (PFOA) as a reference compound to contextualize toxicity .

- Outcome (O) : Measure biomarkers (e.g., oxidative stress enzymes, DNA damage) .

- Time (T) : Align study timelines with regulatory guidelines (e.g., OECD 203 for fish acute toxicity) .

Advanced: What strategies resolve contradictions in the thermal stability data of this compound across different studies?

Answer:

- Controlled Replication : Standardize heating rates (e.g., 10°C/min in TGA) and sample masses (5–10 mg) to minimize variability .

- Atmospheric Effects : Compare decomposition under inert (N₂) vs. oxidative (air) conditions. Fluorinated esters may exhibit higher stability in inert atmospheres .

- Statistical Analysis : Apply ANOVA to datasets from multiple labs, identifying outliers via Grubbs’ test. Report confidence intervals (95%) for decomposition temperatures .

Methodological: How to design a high-throughput screening protocol for assessing the reactivity of this compound with nucleophiles?

Answer:

- Automation : Use robotic liquid handlers to prepare reaction arrays (e.g., 96-well plates) with varying nucleophiles (e.g., amines, thiols) .

- Kinetic Monitoring : Integrate UV-Vis spectroscopy (for chromogenic reactions) or conductivity sensors (for ionic byproducts) for real-time data .

- Data Analysis : Apply machine learning (e.g., random forests) to predict reactivity trends from descriptor variables (e.g., nucleophilicity index, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products